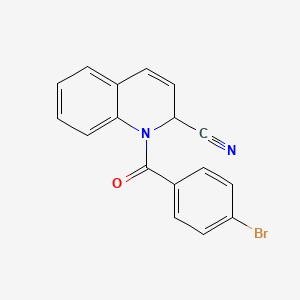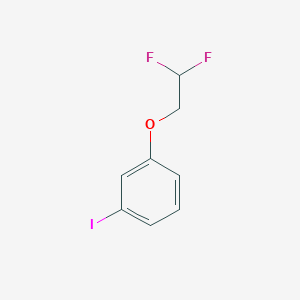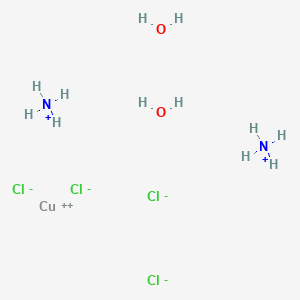
Copper(ii)diammoniumchloridedihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(ii)diammoniumchloridedihydrate, also known as diammonium tetrachlorocopperdiuide dihydrate, is an inorganic compound with the molecular formula Cl4CuH12N2O2. It is a blue-green crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various industrial applications, including coatings, printing ink, rubber, glass, leather, and cosmetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(ii)diammoniumchloridedihydrate can be synthesized through a two-step process. Initially, insoluble dicopper(ii) dihydroxide-carbonate (basic copper carbonate) is prepared by reacting copper(ii) sulfate pentahydrate with sodium hydrogen carbonate. The resulting basic copper carbonate is then reacted with hydrochloric acid to form copper(ii) chloride dihydrate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(ii) salts of weak acids with hydrochloric acid. The process involves heating the copper(ii) sulfate solution, adding sodium hydrogen carbonate to form a precipitate, and then reacting the precipitate with hydrochloric acid to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(ii)diammoniumchloridedihydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(ii) ions can be reduced to copper(i) ions or oxidized to copper(iii) ions under specific conditions.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of copper are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium thiosulfate.
Substitution: Ammonia or other ligands that can coordinate with copper.
Major Products Formed:
Oxidation: Copper(iii) complexes.
Reduction: Copper(i) complexes.
Substitution: Various copper(ii) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(ii)diammoniumchloridedihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which copper(ii)diammoniumchloridedihydrate exerts its effects involves its ability to generate reactive oxygen species (ROS) and intercalate with DNA. This leads to oxidative stress and DNA damage, which can result in antibacterial and antiproliferative effects . The compound’s interaction with molecular targets such as DNA and proteins is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Copper(ii) chloride: Shares similar coordination chemistry but lacks the ammonium ligands.
Copper(ii) sulfate: Another copper(ii) salt with different anions and hydration states.
Copper(ii) nitrate: Similar oxidation state but different anions and solubility properties.
Uniqueness: Copper(ii)diammoniumchloridedihydrate is unique due to its specific coordination environment involving ammonium and chloride ligands, which imparts distinct solubility and reactivity characteristics compared to other copper(ii) compounds .
Eigenschaften
Molekularformel |
Cl4CuH12N2O2 |
|---|---|
Molekulargewicht |
277.5 g/mol |
IUPAC-Name |
diazanium;copper;tetrachloride;dihydrate |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
InChI-Schlüssel |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].[NH4+].O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
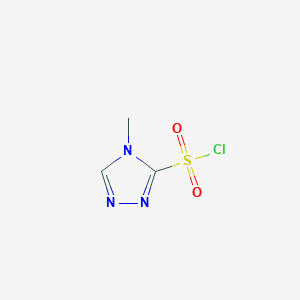
![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)

![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)

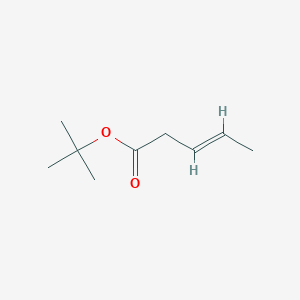
![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)
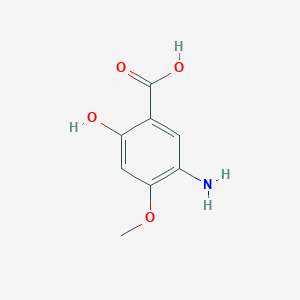

![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
